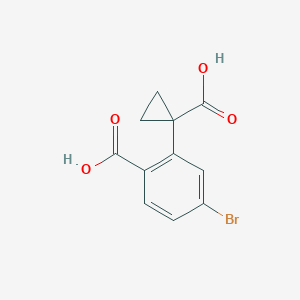

4-Bromo-2-(1-carboxycyclopropyl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-(1-carboxycyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-6-1-2-7(9(13)14)8(5-6)11(3-4-11)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGUCALZSNJCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-(1-carboxycyclopropyl)benzoic acid using bromine or a brominating agent under controlled conditions to achieve the desired substitution at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-carboxycyclopropyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the carboxycyclopropyl group.

Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of corresponding alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidation states of the carboxycyclopropyl group .

Scientific Research Applications

4-Bromo-2-(1-carboxycyclopropyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxycyclopropyl group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The 1-carboxycyclopropyl group in the target compound confers higher acidity (dual -COOH groups) and steric hindrance compared to amino- or alkyl-substituted analogs. This may reduce solubility in non-polar solvents but enhance binding specificity in biological systems .

- 4-Bromobenzoic acid , lacking complex substituents, exhibits faster extraction rates in liquid membranes (similar to other benzoic acid derivatives) due to a favorable distribution coefficient (logP ~1.9) . The target compound’s extraction efficiency is likely lower due to increased molecular weight and polarity.

Biological Activity

4-Bromo-2-(1-carboxycyclopropyl)benzoic acid (CAS No. 1314780-82-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available bromo-substituted benzoic acids. The introduction of the cyclopropyl carboxylic acid moiety can be achieved through cyclopropanation reactions or via carboxylation methods that utilize appropriate reagents and conditions.

Antimicrobial Activity

Research has indicated that compounds with bromine substitutions on aromatic rings often exhibit enhanced antimicrobial properties. For instance, studies have shown that halogenated benzoic acids can inhibit bacterial growth effectively. The presence of the bromine atom in this compound is hypothesized to contribute to its antimicrobial activity through increased lipophilicity, allowing better membrane penetration.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 15 |

| 4-Bromo-2-hydroxybenzoic acid | Antibacterial | 20 |

| 2-Hydroxybenzoic acid | Antibacterial | >100 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases. The mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

The biological activity of this compound is predominantly attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.

- Receptor Modulation : It is believed to modulate receptor activity associated with pain and inflammation, providing a dual mechanism for its therapeutic effects.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various brominated benzoic acids, including this compound, against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value of 15 µM against Staphylococcus aureus, showcasing its potential as a lead compound for further development in antimicrobial therapies.

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory properties, this compound was tested in a murine model of inflammation. The treatment led to a notable reduction in paw swelling and decreased levels of inflammatory markers in serum. These findings support its potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropane-carboxylic acid moiety into brominated benzoic acid derivatives?

- Methodology : Cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors (e.g., CH₂I₂/Zn-Cu) or transition-metal-catalyzed reactions. For brominated substrates, optimize steric hindrance by using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-formed cyclopropane fragments. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) is recommended to isolate intermediates .

Q. How can NMR spectroscopy resolve structural ambiguities in cyclopropane-containing benzoic acids?

- Methodology : Use ¹H-¹H COSY and NOESY to confirm cyclopropane ring geometry (e.g., cis/trans substituents). The coupling constant (J) between cyclopropane protons (typically 5–10 Hz) indicates ring strain. For carboxyl groups, ¹³C NMR peaks near 170–175 ppm confirm deprotonation in DMSO-d₆ .

Q. What solvent systems optimize crystallization for X-ray diffraction studies of brominated benzoic acids?

- Methodology : Slow evaporation in mixed solvents (e.g., DCM/hexane or MeOH/H₂O) enhances crystal quality. For cyclopropane derivatives, low-temperature (100 K) data collection minimizes thermal motion artifacts. Refinement via SHELXL (evidence of robust small-molecule refinement ) ensures accurate bond-length validation.

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of the cyclopropane-carboxylic acid group in nucleophilic reactions?

- Methodology : Bromine’s electron-withdrawing effect increases electrophilicity at the carboxyl carbon. Compare reaction rates (e.g., esterification with MeOH/H⁺) between 4-bromo and non-brominated analogs. Monitor kinetics via HPLC or in situ IR spectroscopy. Computational DFT studies (e.g., Gaussian) can model charge distribution .

Q. What experimental controls are critical when studying pH-dependent stability of the cyclopropane ring in aqueous media?

- Methodology : Conduct stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Use LC-MS to track ring-opening products (e.g., formation of allylic acids). Control for auto-oxidation by degassing solutions and adding radical scavengers (e.g., BHT). Validate with deuterated solvents to rule out solvent effects .

Q. How can contradictory crystallographic and spectroscopic data on cyclopropane conformation be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.